9-Decen-2-one

Flavor Chemistry Natural Occurrence Authenticity

9-Decen-2-one (dec-9-en-2-one, FEMA is a C10 aliphatic ketone naturally occurring in pineapple (Ananas comosus). It presents a fruity, pineapple, pear, apple, and green fatty odor profile and is primarily used as a flavoring agent in food and beverage applications.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 35194-30-0
Cat. No. B1666363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Decen-2-one
CAS35194-30-0
Synonyms9-Decen-2-one;  Dec-9-en-2-one.
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=O)CCCCCCC=C
InChIInChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h3H,1,4-9H2,2H3
InChIKeyDZECLZDTSQJBSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble or insoluble
Very slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

9-Decen-2-one (CAS 35194-30-0) for Flavor & Fragrance Procurement: A Ketone-Based Pineapple Key Odorant


9-Decen-2-one (dec-9-en-2-one, FEMA 4706) is a C10 aliphatic ketone naturally occurring in pineapple (Ananas comosus) [1]. It presents a fruity, pineapple, pear, apple, and green fatty odor profile and is primarily used as a flavoring agent in food and beverage applications [2][3]. Unlike many ester-based pineapple flavorants, its ketone structure contributes to a distinctive sensory character described as sharp, fresh, and reminiscent of the actual fresh fruit [1].

9-Decen-2-one Sourcing Risks: Why Allyl Hexanoate and Other Pineapple Esters Cannot Simply Be Interchanged


Procurement professionals may consider substituting 9-decen-2-one with cheaper, more established pineapple flavorants such as allyl hexanoate (allyl caproate, FEMA 2032). However, direct substitution is not straightforward: while both compounds share a pineapple aroma, 9-decen-2-one is a ketone, whereas allyl hexanoate is an ester [1]. Ketones generally exhibit superior hydrolytic stability versus esters, which are prone to hydrolysis under acidic or high-temperature food processing conditions [2]. Furthermore, sensory evaluations indicate that 9-decen-2-one provides a more realistic, less synthetic pineapple character than allyl hexanoate, with a distinctive dry, dusty note reminiscent of fresh fruit, allowing for higher use levels without introducing artificial off-notes [1].

9-Decen-2-one (CAS 35194-30-0): Quantitative Evidence for Scientific Selection vs. Allyl Hexanoate


9-Decen-2-one vs. Allyl Hexanoate: Natural Occurrence in Pineapple and Contribution to Authentic Flavor

9-Decen-2-one has been unequivocally identified as a natural volatile constituent of fresh pineapple (Ananas comosus) [1]. In contrast, allyl hexanoate, long used as the gold standard for pineapple flavor, has been inconsistently detected in subsequent studies and was absent in recent analyses using a methodology with a detection limit of 0.1 μg/L [1]. This finding is critical: 9-decen-2-one is a genuine nature-identical key odorant, while allyl hexanoate's contribution to authentic pineapple aroma has been questioned.

Flavor Chemistry Natural Occurrence Authenticity Pineapple

Sensory Profile Differentiation: 9-Decen-2-one Delivers 'Dry, Dusty' Fresh Fruit Realism vs. Synthetic Allyl Hexanoate Notes

Expert flavorist sensory evaluation reveals a key qualitative difference. 9-Decen-2-one has a character similar to allyl hexanoate but with a crucial advantage: it possesses a higher level of the 'dry, almost dusty, note that is reminiscent of the fresh fruit' [1]. Consequently, it can be used in pineapple flavors at a high level of 5,000 ppm without reaching the 'artificially high and synthetic tasting levels that are sometimes typical of allyl hexanoate when used with a heavy hand' [1].

Sensory Science Flavor Profiling Pineapple Off-notes

Chemical Class Stability: Ketone vs. Ester Resistance to Hydrolysis Under Food Processing Conditions

9-Decen-2-one is an aliphatic ketone [1]. Its functional group is inherently more resistant to acid- or base-catalyzed hydrolysis compared to the ester linkage of allyl hexanoate [2]. This is a general chemical property: esters are known to hydrolyze under aqueous acidic conditions (e.g., in many fruit-flavored beverages or heat-processed foods), reverting to their constituent acid and alcohol, which can lead to flavor loss or off-note development [2]. Ketones do not undergo this degradation pathway.

Chemical Stability Food Processing Hydrolysis Shelf Life

Biotechnological Production of 'Natural' 9-Decen-2-one: Bioconversion Yield of Up to 35% from Undecylenic Acid

A patented process details the production of natural 9-decen-2-one via bioconversion of undecylenic acid using a mold [1]. This process achieves a bioconversion yield of approximately 25% to 35% relative to the substrate, resulting in a product with a purity of more than 98% after extraction [1]. This biotechnology route offers a 'natural' flavor designation under various regulations, contrasting with typical synthetic routes for allyl hexanoate.

Biotechnology Natural Flavor Production Bioconversion Yield

High-Value Application Scenarios for 9-Decen-2-one (CAS 35194-30-0) Based on Differential Evidence


Authentic Fresh-Cut Pineapple & Tropical Fruit Beverages (pH < 4.0)

9-Decen-2-one is the superior choice for formulators aiming to replicate the flavor of fresh, untreated pineapple in acidic ready-to-drink beverages, fruit juices, and smoothies. Its ketone stability prevents the rapid flavor loss associated with ester hydrolysis at low pH, while its naturally occurring status and fresh, dry character deliver a more realistic fruit profile. A starting use level of 5,000 ppm in the flavor formula provides a robust yet authentic pineapple note, replacing allyl hexanoate which can introduce synthetic candy-like off-notes at similar intensities [1].

High-Heat Processed Fruit Preparations (Bakery Fillings, Jams, Retorted Products)

For applications involving thermal processing (baking, pasteurization, retorting), 9-decen-2-one offers a critical stability advantage. Ester-based flavors like allyl hexanoate often degrade under these conditions. 9-Decen-2-one's chemical resistance to hydrolysis ensures the characteristic pineapple note survives processing intact, maintaining flavor impact throughout the product's shelf life [2].

Clean-Label 'Natural' Pineapple Flavor Formulations

For brands requiring 'natural flavor' labeling (compliant with FDA, EU, or other regional standards), the biotechnologically-produced grade of 9-decen-2-one is uniquely suitable. Its production via fermentation of undecylenic acid meets criteria for natural designation, unlike petrochemically-synthesized allyl hexanoate. This enables the creation of a natural pineapple flavor declaration without compromising on taste authenticity or dosage flexibility [3].

Sophisticated Mango, Passion Fruit, and Melon Flavor Extensions

Beyond pineapple, 9-decen-2-one demonstrates versatility in tropical fruit profiles. At 1,000 ppm in mango flavors, it adds a fruity note that is realistic without becoming candy-like, while 50–300 ppm in passion fruit provides a bright, exotic character. In melon flavors, 200 ppm introduces a critical hint of dryness and authenticity. None of these effects can be directly achieved with allyl hexanoate at the same dosage without altering the intended flavor balance [1].

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